molecular formula C18H36F3NO2 B8773519 Tetrabutyl-ammonium trifluoroacetate

Tetrabutyl-ammonium trifluoroacetate

Cat. No. B8773519
M. Wt: 355.5 g/mol
InChI Key: WTEXQPWIUJQYJQ-UHFFFAOYSA-M
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Patent
US04652657

Procedure details

A 500 ml steel autoclave was loaded in a glove box (O2 -content less than 1 ppm) with 2.6 g (20 mmol) of itaconic acid, 150 ml of toluene, 50 ml of methanol, 2.02 g (20 mmol) of triethylamine, 36.0 mg (0.0886 mmol) of [Rh(COD)2 ]BF4, 49 mg (0.0886 mmol) of BPPM and 31.5 mg (0.0886 mmol) of tetrabutylammonium trifluoroacetate. the hydrogenation was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring. After a total hydrogenation time of 3 hours the reaction solution was evaporated and the residue was dissolved in 40 ml of 2N sodium hydroxide solution. The aqueous phase was washed with toluene, adjusted to pH 2 with conc. hydrochloric acid, saturated with NaCl and extracted with 3×100 ml of ether. The combined ether phases were dried over Na2SO4 and evaporated. There were obtained 2.4 g (92.3%) of methylsuccinic acid as white crystals. M.p. 111°-112° C. [α]D20 =-16.2° (c=5, EtOH). Optical purity 95.4%.
[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Five
[Compound]
Name
[Rh(COD)2 ]BF4
Quantity
36 mg
Type
reactant
Reaction Step Six
Name
Quantity
49 mg
Type
catalyst
Reaction Step Seven
Quantity
31.5 mg
Type
catalyst
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Yield
92.3%

Identifiers

REACTION_CXSMILES
O=O.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C1(C)C=CC=CC=1.C(N(CC)CC)C>CC(OC(N1[C@H](CP(C2C=CC=CC=2)C2C=CC=CC=2)C[C@H](P(C2C=CC=CC=2)C2C=CC=CC=2)C1)=O)(C)C.FC(F)(F)C([O-])=O.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|

Inputs

Step One
Name
steel
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
[Rh(COD)2 ]BF4
Quantity
36 mg
Type
reactant
Smiles
Step Seven
Name
Quantity
49 mg
Type
catalyst
Smiles
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Step Eight
Name
Quantity
31.5 mg
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring
CUSTOM
Type
CUSTOM
Details
After a total hydrogenation time of 3 hours the reaction solution was evaporated
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 40 ml of 2N sodium hydroxide solution
WASH
Type
WASH
Details
The aqueous phase was washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 92.3%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04652657

Procedure details

A 500 ml steel autoclave was loaded in a glove box (O2 -content less than 1 ppm) with 2.6 g (20 mmol) of itaconic acid, 150 ml of toluene, 50 ml of methanol, 2.02 g (20 mmol) of triethylamine, 36.0 mg (0.0886 mmol) of [Rh(COD)2 ]BF4, 49 mg (0.0886 mmol) of BPPM and 31.5 mg (0.0886 mmol) of tetrabutylammonium trifluoroacetate. the hydrogenation was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring. After a total hydrogenation time of 3 hours the reaction solution was evaporated and the residue was dissolved in 40 ml of 2N sodium hydroxide solution. The aqueous phase was washed with toluene, adjusted to pH 2 with conc. hydrochloric acid, saturated with NaCl and extracted with 3×100 ml of ether. The combined ether phases were dried over Na2SO4 and evaporated. There were obtained 2.4 g (92.3%) of methylsuccinic acid as white crystals. M.p. 111°-112° C. [α]D20 =-16.2° (c=5, EtOH). Optical purity 95.4%.
[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Five
[Compound]
Name
[Rh(COD)2 ]BF4
Quantity
36 mg
Type
reactant
Reaction Step Six
Name
Quantity
49 mg
Type
catalyst
Reaction Step Seven
Quantity
31.5 mg
Type
catalyst
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Yield
92.3%

Identifiers

REACTION_CXSMILES
O=O.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C1(C)C=CC=CC=1.C(N(CC)CC)C>CC(OC(N1[C@H](CP(C2C=CC=CC=2)C2C=CC=CC=2)C[C@H](P(C2C=CC=CC=2)C2C=CC=CC=2)C1)=O)(C)C.FC(F)(F)C([O-])=O.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|

Inputs

Step One
Name
steel
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
[Rh(COD)2 ]BF4
Quantity
36 mg
Type
reactant
Smiles
Step Seven
Name
Quantity
49 mg
Type
catalyst
Smiles
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Step Eight
Name
Quantity
31.5 mg
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring
CUSTOM
Type
CUSTOM
Details
After a total hydrogenation time of 3 hours the reaction solution was evaporated
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 40 ml of 2N sodium hydroxide solution
WASH
Type
WASH
Details
The aqueous phase was washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 92.3%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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